2-hydroxy-6-azaspiro[3.4]octane-2-carboxylic acid hydrochloride
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Overview
Description
2-hydroxy-6-azaspiro[3.4]octane-2-carboxylic acid hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The spirocyclic framework provides a rigid and constrained structure, which can be beneficial in drug design and other chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-6-azaspiro[3.4]octane-2-carboxylic acid hydrochloride can be achieved through several routes. One common method involves the annulation of the cyclopentane ring, while other approaches involve the annulation of a four-membered ring . These methods typically employ readily available starting materials and conventional chemical transformations, minimizing the need for extensive chromatographic purifications .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of scalability and cost-effectiveness would likely guide the development of industrial processes. This would involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and minimize production costs.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-6-azaspiro[3.4]octane-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
2-hydroxy-6-azaspiro[3.4]octane-2-carboxylic acid hydrochloride has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-hydroxy-6-azaspiro[3.4]octane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure provides a rigid and constrained framework that can interact with enzymes, receptors, or other biological molecules. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.4]octane: This compound is involved in the preparation of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives, which exhibit epidermal growth factor receptor inhibitory activities.
6-Azaspiro[2.5]octane hydrochloride: This compound has a similar spirocyclic structure but differs in the size and composition of the rings.
Uniqueness
2-hydroxy-6-azaspiro[3.4]octane-2-carboxylic acid hydrochloride is unique due to its specific spirocyclic structure and the presence of both hydroxyl and carboxylic acid functional groups. This combination of features provides a versatile platform for chemical modifications and interactions with biological targets, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
2742656-96-6 |
---|---|
Molecular Formula |
C8H14ClNO3 |
Molecular Weight |
207.7 |
Purity |
95 |
Origin of Product |
United States |
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